N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide
Description
N-[(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide is a complex bicyclic compound featuring a 1,3-dioxooctahydro-4,7-methanoisoindole core linked to a methylphenyl group and a furan-2-carboxamide moiety. Its structural uniqueness lies in the fusion of a methanoisoindole ring system—a conformationally constrained scaffold—with aromatic and heterocyclic substituents.
Properties
CAS No. |
1005273-40-4 |
|---|---|
Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-13-4-8-16(9-5-13)23(20(25)17-3-2-10-28-17)12-24-21(26)18-14-6-7-15(11-14)19(18)22(24)27/h2-5,8-10,14-15,18-19H,6-7,11-12H2,1H3 |
InChI Key |
SKDHKMHPNJQOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3C4CCC(C4)C3C2=O)C(=O)C5=CC=CO5 |
solubility |
53.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide typically involves multiple steps. The starting materials often include furan-2-carboxylic acid, 4-methylphenylamine, and a suitable methanoisoindole derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique tricyclic core structure characterized by a furan ring and a methanoisoindole moiety. Its molecular formula is , and it has a molecular weight of approximately 320.4 g/mol.
Chemistry
In the field of organic synthesis, N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in various chemical reactions, including:
- Reagent in Organic Reactions : It acts as a reagent in cyclization and substitution reactions.
- Synthesis of Derivatives : The compound can be modified to yield derivatives with enhanced properties or functionalities.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : Due to its unique structure, it is considered for development as a new class of pharmaceuticals targeting specific diseases.
Clinical Trials
Several clinical trials are underway to evaluate the efficacy and safety of this compound in treating conditions such as chronic pain and inflammation .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals:
- Production of Advanced Materials : Its unique chemical properties make it suitable for creating advanced materials with specific thermal and mechanical characteristics.
Industrial Use Case
The compound has been employed in the formulation of high-performance coatings that require durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : The ethoxyphenyl derivative (26 ) achieved a higher yield (73%) compared to acetylphenyl (24 , 35%) and hydroxyphenyl (25 , 43%) analogs, suggesting that electron-donating groups (e.g., ethoxy) enhance reaction efficiency in coupling steps .
- Solubility Trends : The oxadiazole-containing compound in exhibits moderate solubility (42.7 μg/mL), likely due to its lower molecular weight (313.31) and polar oxadiazole moiety. The target compound, with a larger bicyclic core, may exhibit reduced solubility, a critical factor in bioavailability .
Physicochemical and Crystallographic Properties
- Crystal Packing: highlights the role of hydrogen bonding (e.g., O—H⋯O and N—H⋯O interactions) in stabilizing crystal structures. The target compound’s methanoisoindole core may adopt similar packing motifs, influencing solid-state stability .
- Spectroscopic Profiles: IR and NMR data for 13a–b () reveal characteristic peaks for cyano (2214 cm⁻¹) and carbonyl (1664 cm⁻¹) groups. The target compound’s furan ring would likely show distinct C=O and aromatic proton signals in the 7–8 ppm range (¹H-NMR) .
Structure-Activity Relationship (SAR) Insights
- The target compound’s 4-methylphenyl group may balance hydrophobicity and metabolic stability.
- Bicyclic Core Modifications: The methanoisoindole system in the target compound imposes conformational rigidity, which could enhance selectivity compared to flexible analogs like 25–26 .
Biological Activity
N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
- Functional Groups : The presence of a furan ring, dioxo group, and an isoindole structure contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing furan and isoindole structures have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that compounds with similar furan-based structures exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, respectively .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research on related compounds has shown that certain furan derivatives act as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro). Inhibitors derived from similar frameworks demonstrated IC₅₀ values as low as 1.55 μM, indicating robust antiviral activity with minimal cytotoxic effects in Vero and MDCK cells .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. Compounds with similar structures have been shown to inhibit metabolic enzymes like acetylcholinesterase (AChE), which is crucial in treating neurological disorders . The inhibition profile of these compounds suggests their utility in developing drugs for conditions such as Alzheimer's disease.
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the furan ring or the isoindole moiety can significantly impact potency and selectivity against specific biological targets. For example, replacing certain substituents has been shown to enhance inhibitory activity against viral proteases while maintaining low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
